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Ethyl 2-methylquinoline-4-carbimidate
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Overview
Description
Ethyl 2-methylquinoline-4-carbimidate is a heterocyclic compound derived from quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. This compound features a quinoline core with an ethyl group at the 2-position, a methyl group at the 4-position, and a carbimidate functional group. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylquinoline-4-carbimidate typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline core.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylquinoline-4-carbimidate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride and alkyl halides in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 2-methylquinoline-4-amine derivatives.
Substitution: Various 2-substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including ethyl 2-methylquinoline-4-carbimidate, in anticancer research. Quinoline moieties are known for their ability to inhibit various cancer cell lines through mechanisms such as the inhibition of tyrosine kinase signaling pathways. For instance, compounds with similar structures have shown promising results against breast carcinoma cell lines, exhibiting IC50 values comparable to established drugs like Lapatinib .
Case Study:
A study evaluating the cytotoxic effects of quinoline derivatives found that this compound demonstrated significant antiproliferative activity against multiple cancer cell lines. The mechanism of action involved inducing apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The antimicrobial potential of quinoline derivatives has been extensively documented. This compound has been evaluated for its activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism often involves the inhibition of DNA gyrase, crucial for bacterial replication .
Data Table: Antimicrobial Activity Comparison
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Standard Antibiotic | Staphylococcus aureus | 16 µg/mL |
Standard Antibiotic | Escherichia coli | 32 µg/mL |
Dye-Sensitized Solar Cells
Quinoline derivatives have shown promise in the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs). This compound can be utilized as a dye component due to its favorable electronic properties and light absorption characteristics.
Case Study:
Research on dye-sensitized solar cells incorporating quinoline-based dyes indicated enhanced efficiency compared to traditional dyes. The incorporation of this compound resulted in improved light harvesting and energy conversion efficiencies.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound.
Synthesis Overview:
- Reactants: Ethyl carbamate, 2-methylquinoline
- Method: Condensation reaction under reflux conditions
- Yield: Typically above 70%
Mechanism of Action
The mechanism of action of ethyl 2-methylquinoline-4-carbimidate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline-4-carboxylic acid: Shares a similar quinoline core but lacks the ethyl and carbimidate groups.
2-Styrylquinoline-4-carboxylic acid: Contains a styryl group at the 2-position instead of an ethyl group.
2-Methylquinoline-4-amine: Similar structure but with an amine group instead of a carbimidate group.
Uniqueness
Ethyl 2-methylquinoline-4-carbimidate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbimidate group enhances its potential as a versatile intermediate in organic synthesis and its biological activity compared to other quinoline derivatives.
Biological Activity
Ethyl 2-methylquinoline-4-carbimidate is a compound of interest due to its potential biological activities. This article explores its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The compound's structure allows for various interactions with biological molecules, enhancing its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : this compound can inhibit certain enzymes, disrupting metabolic pathways in pathogens or cancer cells.
- DNA Intercalation : The quinoline ring system can intercalate with DNA, potentially inhibiting replication and transcription processes in target cells.
- Metal Ion Complexation : The compound may form complexes with metal ions, leading to unique biological activities that could be harnessed for therapeutic purposes.
Antimicrobial Activity
Research has indicated that quinoline derivatives possess significant antimicrobial properties. This compound may show efficacy against various bacterial and fungal strains. A study demonstrated that compounds with similar structures exhibited activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Anticancer Potential
Quinoline derivatives are recognized for their anticancer properties. This compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have shown that related compounds can inhibit the growth of tumor cells by targeting specific kinases involved in cancer progression.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various quinoline derivatives, including this compound, found that it exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated strong activity comparable to established antibiotics .
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
This compound | 32 | 64 |
Control (Ciprofloxacin) | 4 | 8 |
Case Study: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability significantly. The compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins .
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 2-methylquinoline-4-carboximidate |
InChI |
InChI=1S/C13H14N2O/c1-3-16-13(14)11-8-9(2)15-12-7-5-4-6-10(11)12/h4-8,14H,3H2,1-2H3 |
InChI Key |
LCQUOMURDLVOLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC(=NC2=CC=CC=C21)C |
Origin of Product |
United States |
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